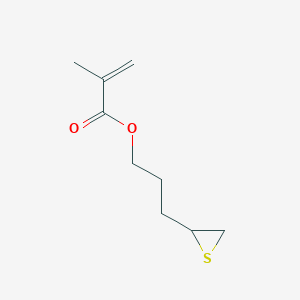
3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H16O2S It is a derivative of methacrylate, featuring a thiirane ring, which is a three-membered ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate typically involves the reaction of thiirane derivatives with methacrylic acid or its esters. One common method is the esterification of 3-(thiiran-2-yl)propanol with methacrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can open the thiirane ring, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the thiirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate involves the interaction of its thiirane ring with various molecular targets. The thiirane ring can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiiranylmethyl methacrylate: Similar structure but with a different alkyl chain length.
2,3-Epithiopropyl methacrylate: Contains an epithio group instead of a thiirane ring.
Uniqueness
3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate is unique due to its specific combination of a thiirane ring and a methacrylate ester
Propriétés
Numéro CAS |
185204-46-0 |
|---|---|
Formule moléculaire |
C9H14O2S |
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
3-(thiiran-2-yl)propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O2S/c1-7(2)9(10)11-5-3-4-8-6-12-8/h8H,1,3-6H2,2H3 |
Clé InChI |
SOHMMQWPRUUSFF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCC1CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


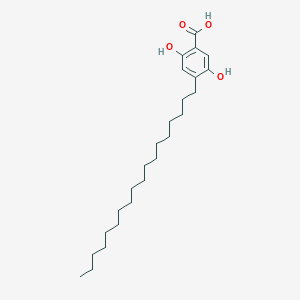
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)

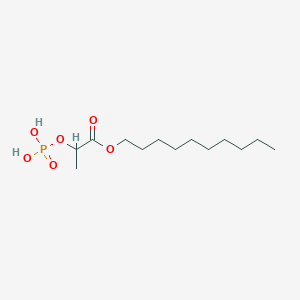
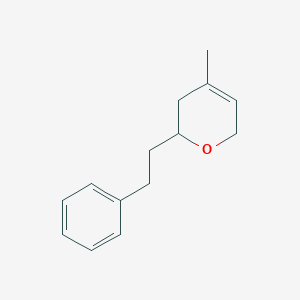
![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)
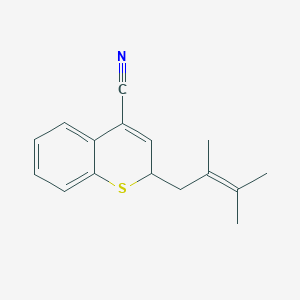
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
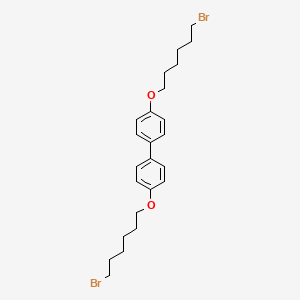
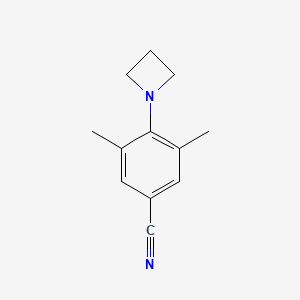
![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)

![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)
